molecular formula C8H24HfN4 B035259 Hafnium, Tetrakis(dimethylamino)- CAS No. 19782-68-4

Hafnium, Tetrakis(dimethylamino)-

Katalognummer: B035259
CAS-Nummer: 19782-68-4
Molekulargewicht: 354.79 g/mol
InChI-Schlüssel: ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
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Beschreibung

Tetrakis(dimethylamido)hafnium(IV) is an organometallic compound composed of hafnium and four dimethylamido ligands. This compound has been widely studied due to its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, a ligand in coordination chemistry, and a component in optical materials. Additionally, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Atomarschicht-Abscheidung (ALD) Vorläufer

Tetrakis(dimethylamido)hafnium(IV) wird als ALD-Vorläufer für die Abscheidung dünner Hafniumoxid-Schichten verwendet . Diese dünnen Schichten sind entscheidend für fortschrittliche Halbleiterbauelemente . Der ALD-Prozess unter Verwendung dieser Verbindung zeigt eine allmähliche Sättigung für den TDMAH-Expositions-Puls .

Synthese von Hafniumoxid-Dünnschichten

Hafniumoxid (HfO2)-Dünnschichten können aus Tetrakis(dimethylamino)hafnium (TDMAH) und Ozon (O3) durch Atomarschicht-Abscheidung (ALD) auf 200 mm Siliziumwafern synthetisiert werden . Diese Methode hat eine 100%ige Stufenabdeckung für 100 nm Gräben mit einem Aspektverhältnis von 35 erreicht .

Herstellung von Polymer-abgeleiteten keramischen Nanokompositen

Diese Verbindung kann auch als Vorläufer für die Herstellung von Polymer-abgeleiteten keramischen Nanokompositen verwendet werden . Diese Nanokomposite haben aufgrund ihrer einzigartigen Eigenschaften ein breites Anwendungsspektrum in verschiedenen Bereichen.

Herstellung homogener und glatter HfS2-Schichten

Die Atomarschicht-Abscheidung des Materials mit dem Vorläufer Tetrakis-dimethylamino-hafnium mit H2S ist eine relativ neue Lösung zur Synthese homogener und glatter HfS2-Schichten in einer kontrollierten und reproduzierbaren Weise . Diese Methode lieferte Filme mit wafergroßer Gleichmäßigkeit und kontrollierten Eigenschaften .

Katalysator für die selektive 1-O-Deacetylierung von Peracetylierten Sacchariden

Hafnium(IV)-triflat, das aus Tetrakis(dimethylamino)hafnium(IV) abgeleitet werden kann, wirkt als potenter Katalysator für die selektive 1-O-Deacetylierung von peracetylierten Sacchariden .

Katalysator für katalytische 1,4-Dearomatisierungs-Additionen von Pyridinen und Chinolinen

Dreifachwertige Zirkonium- und Hafnium-Metall-organische Gerüste, die aus Tetrakis(dimethylamino)hafnium(IV) abgeleitet werden können, werden für katalytische 1,4-Dearomatisierungs-Additionen von Pyridinen und Chinolinen verwendet <path d="M708.9602478 379

Wirkmechanismus

Target of Action

Tetrakis(dimethylamido)hafnium(IV), also known as Hafnium, tetrakis(dimethylamino)- or TDMAH, is an organometallic compound . The primary target of this compound is the deposition of hafnium oxide thin films for advanced semiconductor devices .

Mode of Action

TDMAH is commonly used as a Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) precursor . It interacts with its targets by depositing high-quality hafnium oxide thin films . The compound consists of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2) .

Biochemical Pathways

The specific biochemical pathways affected by TDMAH are related to the deposition of hafnium oxide thin films . These thin films are crucial in the manufacturing of advanced semiconductor devices .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDMAH are not typically discussed in the context of pharmacokinetics, it’s important to note that the compound is a low-melting solid with a density of 1.098 g/mL at 25 °C .

Result of Action

The result of TDMAH’s action is the production of high-quality hafnium oxide thin films . These films are used in advanced semiconductor devices . The compound can also be used to fabricate polymer-derived ceramic nanocomposites .

Action Environment

TDMAH is sensitive to environmental factors. It’s a moisture-sensitive compound that should be stored in a cold environment . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . These precautions help to maintain the compound’s action, efficacy, and stability.

Safety and Hazards

Tetrakis(dimethylamido)hafnium(IV) may be harmful if inhaled, absorbed through skin, or swallowed . It causes skin burns and eye burns . It is also classified as a flammable solid and in contact with water releases flammable gas .

Zukünftige Richtungen

Tetrakis(dimethylamido)hafnium(IV) is used as an atomic layer deposition (ALD) precursor for the deposition of hafnium oxide thin films for advanced semiconductor devices . This suggests that it will continue to play a significant role in the development of advanced semiconductor devices in the future.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Tetrakis(dimethylamido)hafnium(IV) can be achieved through a ligand exchange reaction using Hafnium(IV) tetrachloride and dimethylamine in a solvent.", "Starting Materials": [ "Hafnium(IV) tetrachloride", "Dimethylamine" ], "Reaction": [ "To a stirred solution of Hafnium(IV) tetrachloride in a solvent, dimethylamine is added dropwise.", "The solution is heated and stirred for several hours to allow for ligand exchange to occur.", "The resulting solution is filtered and the solvent is removed under reduced pressure.", "The solid residue is washed with a suitable solvent and dried under vacuum to yield Tetrakis(dimethylamido)hafnium(IV)." ] }

19782-68-4

Molekularformel

C8H24HfN4

Molekulargewicht

354.79 g/mol

IUPAC-Name

dimethylazanide;hafnium(4+)

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI-Schlüssel

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Kanonische SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Piktogramme

Flammable; Corrosive

Herkunft des Produkts

United States

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